(Butan-2-yl)(1-phenylpropyl)amine
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Overview
Description
(Butan-2-yl)(1-phenylpropyl)amine is an organic compound with the molecular formula C13H21N It is a secondary amine, characterized by the presence of a butan-2-yl group and a 1-phenylpropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(1-phenylpropyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 1-phenylpropyl bromide with butan-2-amine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of ketones. In this process, 1-phenylpropan-2-one is reacted with butan-2-amine in the presence of a reducing agent like sodium borohydride or hydrogen gas with a suitable catalyst. This method offers high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(1-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines or other reduced derivatives.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
(Butan-2-yl)(1-phenylpropyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)(2-phenylpropyl)amine
- (Butan-2-yl)(3-phenylpropyl)amine
- (Butan-2-yl)(4-phenylpropyl)amine
Uniqueness
(Butan-2-yl)(1-phenylpropyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets. These differences make it valuable for specific applications where its unique properties are advantageous.
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-(1-phenylpropyl)butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-4-11(3)14-13(5-2)12-9-7-6-8-10-12/h6-11,13-14H,4-5H2,1-3H3 |
InChI Key |
RIALDHSIJVEYHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
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